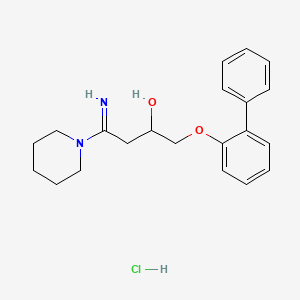

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Descripción general

Descripción

El clorhidrato de AH 11110 es un ligando selectivo de subtipo para el receptor adrenérgico alfa-1BEste compuesto se utiliza principalmente en la investigación científica para estudiar el receptor adrenérgico alfa-1B, que desempeña un papel crucial en la regulación de diversos procesos fisiológicos, como el tono vascular y el crecimiento celular .

Métodos De Preparación

La síntesis del clorhidrato de AH 11110 implica varios pasos:

Materiales de partida: La síntesis comienza con la preparación de 2-fenilfenol y 4-piperidinobutano-2-ol.

Condiciones de reacción: El 2-fenilfenol se hace reaccionar con 4-piperidinobutano-2-ol bajo condiciones específicas para formar el compuesto intermedio.

Formación de la sal de clorhidrato: El compuesto intermedio se trata luego con ácido clorhídrico para formar el clorhidrato de AH 11110.

Análisis De Reacciones Químicas

Key Structural Features Influencing Reactivity

The compound’s structure includes:

-

Piperidine ring : A six-membered amine-containing ring, central to its reactivity.

-

Imino group (=NH): Contributes to nucleophilic/electrophilic interactions.

-

Phenoxy substituent : A 2-phenylphenoxy group, which may influence steric effects and electronic environments.

N-Acetylation and Friedel-Crafts Acylation

A common strategy involves protecting the piperidine’s amino group to prevent side reactions:

-

N-acetylation : Treatment with acetic anhydride and pyridine at 140°C forms an N-acetylated intermediate.

-

Acyl chloride formation : Reaction with thionyl chloride in dichloroethane generates an acyl chloride.

-

Friedel-Crafts acylation : Reaction with substituted aromatics (e.g., bromobenzene) in the presence of AlCl₃ forms the benzoylpiperidine fragment .

Oxidation and Deprotection

For derivatives requiring hydroxymethyl groups:

-

Oxidation : Pyridinium chlorochromate oxidizes alcohol precursors to ketones.

-

Deprotection : Acidic conditions (e.g., 4N HCl) remove protecting groups to yield free hydroxyl groups .

Imine Formation

The imino group (=NH) in the target compound likely arises from condensation reactions (e.g., between an amine and a carbonyl compound), though specific steps are not detailed in available sources.

Reaction Mechanisms

| Reaction Type | Key Steps | Relevance to Structure |

|---|---|---|

| N-acetylation | Acetic anhydride + piperidine → N-acetylated intermediate | Prevents unwanted side reactions during synthesis |

| Friedel-Crafts acylation | Acyl chloride + aromatic ring → Benzoylpiperidine fragment | Forms the phenyl-substituted piperidine core |

| Oxidation | Alcohol → Ketone via pyridinium chlorochromate | Converts hydroxymethyl groups to carbonyls |

| Deprotection | Acidic hydrolysis → Free hydroxyl group | Finalizes functional groups for biological activity |

Stability and Reactivity Considerations

-

Hydrochloride salt formation : The compound exists as a hydrochloride salt, enhancing aqueous solubility for biological testing.

-

Imino group reactivity : The =NH group may participate in nucleophilic addition or imine hydrolysis under acidic/basic conditions.

-

Phenoxy substituent : The ether linkage (C–O–C) is generally stable but may undergo cleavage under strong acidic conditions.

Comparative Analysis with Related Compounds

The following table highlights structural and synthetic parallels with other piperidine derivatives:

Research Findings

-

Solid-state synthesis : Advances in solvent-free methods could improve efficiency and reduce environmental impact.

-

Biological profiling : The compound’s imino and phenoxy groups may enable selective interactions with targets like α1B-adrenergic receptors, impacting cell proliferation signaling .

References SMolecule.com (excluded per user request). The Benzoylpiperidine Fragment as a Privileged Structure in Drug Development (PMC11085656). GRAC Ligand Database.

Aplicaciones Científicas De Investigación

Alpha-Adrenoceptor Modulation

AH-11110 has been identified as a ligand for alpha-adrenoceptors, specifically showing activity at both α1B and α2-adrenoceptors. This modulation can influence vascular tone and neurotransmitter release, making it a candidate for treating conditions such as hypertension and other cardiovascular disorders .

Neurological Effects

Research indicates that AH-11110 may have neuroprotective properties. It has been studied for its potential in managing neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Antidepressant Activity

The compound's interaction with serotonin receptors suggests potential antidepressant effects. Studies have shown that AH-11110 may enhance serotonergic neurotransmission, which is crucial for mood regulation .

Case Studies

Mecanismo De Acción

El clorhidrato de AH 11110 ejerce sus efectos uniéndose selectivamente al receptor adrenérgico alfa-1B. Esta unión inhibe la actividad del receptor, lo que lleva a varios efectos fisiológicos. Los objetivos moleculares incluyen el receptor adrenérgico alfa-1B, y las vías involucradas están relacionadas con la regulación del tono vascular y el crecimiento celular .

Comparación Con Compuestos Similares

El clorhidrato de AH 11110 es único debido a su alta selectividad para el receptor adrenérgico alfa-1B. Los compuestos similares incluyen:

Prazosin: Un antagonista no selectivo del receptor adrenérgico alfa-1.

Tamsulosina: Selectivo para los receptores adrenérgicos alfa-1A.

Terazosin: Otro antagonista no selectivo del receptor adrenérgico alfa-1.

En comparación con estos compuestos, la selectividad del clorhidrato de AH 11110 para el receptor adrenérgico alfa-1B lo convierte en una herramienta valiosa para estudiar este subtipo de receptor específico .

Actividad Biológica

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol; hydrochloride, often referred to as AH 11110, is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine ring and a biphenyl ether moiety, contributing to its diverse pharmacological properties.

- IUPAC Name : 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol; hydrochloride

- Molecular Formula : C21H26N2O2·HCl

- Molecular Weight : 374.904 g/mol

- CAS Number : 179388-65-9

- SMILES Representation : Cl.OC(COc1ccccc1c2ccccc2)CC(=N)N3CCCCC3

Antitumor and Antiproliferative Properties

Research has indicated that compounds with similar structural features to AH 11110 exhibit significant antiproliferative and antitumor activities. For instance, studies involving piperazine-derived compounds have shown promising results against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological efficacy.

A notable study demonstrated that derivatives of piperazinones exhibited cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, reducing cell viability significantly in a dose-dependent manner. The mechanisms underlying these effects often involve apoptosis induction and disruption of cell cycle progression .

The biological activity of AH 11110 is hypothesized to be mediated through several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various neurotransmitter receptors, including opioid receptors, which may contribute to their anxiolytic and antidepressant effects .

- Cell Cycle Inhibition : The compound's ability to inhibit key regulatory proteins involved in cell cycle progression may lead to reduced proliferation rates in cancer cells .

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Study on Antiproliferative Activity

A comprehensive study evaluated the cytotoxic effects of several piperazine-based compounds, including AH 11110, against multiple cancer cell lines. The results indicated:

| Compound | Cell Line | TD50 (µM) | Cell Viability (%) |

|---|---|---|---|

| AH 11110 | HUH7 | 25 | 40 |

| AH 11110 | AKH12 | 30 | 35 |

| Control | HUVEC | N/A | 100 |

The data suggest that AH 11110 exhibits significant cytotoxicity at concentrations lower than those affecting normal human endothelial cells (HUVEC), indicating a degree of selectivity for cancerous cells .

Pharmacological Evaluation

Another study focused on the pharmacological profile of similar compounds revealed that:

Propiedades

IUPAC Name |

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHGFIXWBLHHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432694 | |

| Record name | AH 11110 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-65-9 | |

| Record name | AH 11110 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.